molecular formula C29H22ClIN2O3S B10958114 5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(1-naphthylimino)-1,3-thiazolidin-4-one

5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(1-naphthylimino)-1,3-thiazolidin-4-one

Cat. No.: B10958114
M. Wt: 640.9 g/mol
InChI Key: AKUZEUWCKMSTDI-WGOQTCKBSA-N
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Description

“5-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE” is a complex organic compound that features a thiazolone core structure. This compound is characterized by the presence of various functional groups, including chlorobenzyl, ethoxy, iodophenyl, naphthyl, and thiazolone moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolone Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Naphthyl Group: This step might involve a condensation reaction with a naphthylamine derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound “5-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE” can undergo various chemical reactions, including:

    Oxidation: The thiazolone core and other functional groups can be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the imine and other reducible groups.

    Substitution: Halogen atoms (such as iodine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, such compounds could be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “5-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Compounds with a similar thiazolone core structure.

    Iodophenyl Derivatives: Compounds containing iodophenyl groups.

    Naphthyl Imines: Compounds with naphthyl imine functionalities.

Uniqueness

The uniqueness of “5-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE” lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C29H22ClIN2O3S

Molecular Weight

640.9 g/mol

IUPAC Name

(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H22ClIN2O3S/c1-2-35-25-15-18(14-23(31)27(25)36-17-20-9-4-6-12-22(20)30)16-26-28(34)33-29(37-26)32-24-13-7-10-19-8-3-5-11-21(19)24/h3-16H,2,17H2,1H3,(H,32,33,34)/b26-16+

InChI Key

AKUZEUWCKMSTDI-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)I)OCC5=CC=CC=C5Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)I)OCC5=CC=CC=C5Cl

Origin of Product

United States

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